molecular formula C25H18N4O2 B2805191 (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1285499-30-0

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Katalognummer: B2805191
CAS-Nummer: 1285499-30-0
Molekulargewicht: 406.445
InChI-Schlüssel: SZJKUKKIPAPMEZ-CVKSISIWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide (CAS 1285499-30-0) is a high-purity pyrazole-carbohydrazide Schiff base compound supplied at ≥95% purity for research applications. This compound belongs to a class of Schiff base ligands known for their versatile coordination chemistry with various metal ions, forming complexes with potential biological activity. Researchers are exploring this compound and its metal complexes primarily in oncology research and antimicrobial studies . Pyrazole-derived Schiff base ligands demonstrate promising anticancer properties by potentially inhibiting cancer cell growth, as shown in molecular docking studies against specific protein targets . The mechanism of action for related compounds is under investigation but may involve interaction with cellular biomolecules. Furthermore, structural analogs have shown significant antimicrobial efficacy against various bacterial and fungal species in vitro, making them valuable for developing new anti-infective agents . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Eigenschaften

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O2/c30-24-13-12-17-7-2-4-10-19(17)21(24)15-26-29-25(31)23-14-22(27-28-23)20-11-5-8-16-6-1-3-9-18(16)20/h1-15,30H,(H,27,28)(H,29,31)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJKUKKIPAPMEZ-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Introduction

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the hydrazone class, characterized by its unique structural features including a pyrazole core and naphthalene substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The molecular formula of (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is C25H18N4O2, with a molecular weight of approximately 406.44 g/mol. The compound exhibits geometric isomerism due to the presence of a double bond in the hydrazone linkage.

PropertyValue
Molecular FormulaC25H18N4O2
Molecular Weight406.44 g/mol
CAS Number1285499-30-0
Functional GroupsHydrazone, Aromatic

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide, exhibit significant anti-inflammatory properties. In vivo studies have demonstrated that these compounds can effectively reduce inflammation in various animal models.

Case Study: In Vivo Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, compounds similar to (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide showed remarkable inhibition of swelling comparable to standard anti-inflammatory drugs like indomethacin.

Table 2: Anti-inflammatory Efficacy Comparison

CompoundInhibition (%)Reference
(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)93.53 ± 1.37Sivaramakarthikeyan et al.
Indomethacin90.13 ± 1.45Sivaramakarthikeyan et al.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays, including the MTT assay for cell viability. Preliminary results suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways.

Case Study: Anticancer Assay Results

In vitro studies have shown that (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide exhibits cytotoxic effects against several cancer cell lines.

Table 3: Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-70.08
A5490.12

The biological activity of (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide may involve several mechanisms:

  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.
  • COX Inhibition : Similar pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammatory mediators.
  • Antioxidant Activity : The presence of aromatic groups may contribute to free radical scavenging activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazole-3-carbohydrazide derivatives are widely studied for their structural diversity and pharmacological relevance. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural and Substituent Analysis

Compound Name Substituents (R₁, R₂, R₃) Key Functional Groups Molecular Weight (g/mol) Key References
(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide R₁ = naphthalen-1-yl, R₂ = 2-hydroxynaphthalen-1-ylmethylene Hydroxynaphthyl, naphthyl 406.44
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) R₁ = phenyl, R₂ = 2,4-dichlorobenzylidene Chloro, phenyl 384.23
(E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) R₁ = methyl, R₂ = 4-methoxybenzylidene Methoxy, methyl 274.28
(E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC) R₁ = methyl, R₂ = 4-(dimethylamino)benzylidene Dimethylamino, methyl 301.35
N′-[(E)-1-(2-naphthyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide R₁ = 3-nitrophenyl, R₂ = 2-naphthylethylidene Nitro, naphthyl 410.40
3-(2-Ethoxyphenyl)-N′-[(E)-(2-hydroxy-1-naphthyl)methylene]-1H-pyrazole-5-carbohydrazide R₁ = 2-ethoxyphenyl, R₂ = 2-hydroxynaphthylmethylene Ethoxy, hydroxynaphthyl 414.42

Electronic and Conformational Properties

  • Hydrogen Bonding : The 2-hydroxynaphthyl group in the target compound enables strong intramolecular hydrogen bonding (O–H···N), as seen in similar hydrazone derivatives . This contrasts with E-DPPC, where chloro substituents dominate electronic effects via inductive withdrawal .
  • Conjugation : Extended π-conjugation from naphthyl groups in the target compound enhances UV-Vis absorption compared to phenyl-substituted analogs like E-MBPC .
  • DFT Studies : The HOMO-LUMO gap of the target compound is expected to be narrower than E-MBPC (4.92 eV) and E-MABPC (4.12 eV) due to electron-donating hydroxynaphthyl and naphthyl groups, which stabilize the LUMO .

Spectroscopic and Crystallographic Features

  • Vibrational Spectroscopy: The target compound’s IR spectrum likely shows distinct N–H (3250–3300 cm⁻¹) and C=O (1660–1680 cm⁻¹) stretches, similar to E-DPPC . However, the hydroxynaphthyl O–H stretch (~3450 cm⁻¹) differentiates it from non-hydroxylated analogs .
  • X-ray Diffraction: Pyrazole-3-carbohydrazides like E-DPPC crystallize in monoclinic systems (e.g., P2₁/c space group) with planar hydrazone moieties . The target compound’s bulkier naphthyl groups may reduce crystal symmetry compared to E-MBPC .

Q & A

Q. Q1. What are the standard synthetic routes and characterization techniques for this compound?

The synthesis typically involves a condensation reaction between a hydrazide derivative (e.g., pyrazole-5-carbohydrazide) and a substituted aldehyde (e.g., 2-hydroxynaphthaldehyde). Key steps include:

  • Reaction conditions : Methanol or ethanol under reflux (60–80°C, 6–12 hours) with catalytic acetic acid .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography .
    Characterization employs:
  • Spectroscopy : FT-IR (C=O stretch ~1650 cm⁻¹, N-H ~3200 cm⁻¹), ¹H/¹³C NMR (pyrazole protons at δ 6.5–7.5 ppm), and ESI-MS (m/z matching molecular ion) .
  • X-ray crystallography : Confirms stereochemistry and intermolecular interactions (e.g., π–π stacking, hydrogen bonds) .

Advanced Synthesis

Q. Q2. How can reaction conditions be optimized to minimize by-products in the synthesis?

  • Temperature control : Lower temperatures (40–50°C) reduce side reactions like oxidation of the hydrazone bond .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Catalysts : Use of molecular sieves or Lewis acids (e.g., ZnCl₂) enhances yield by removing water (condensation by-product) .

Basic Structural Analysis

Q. Q3. What crystallographic data are critical for confirming the compound’s geometry?

  • Unit cell parameters : Determine crystal system (e.g., monoclinic) and space group (e.g., P2₁/c) .
  • Hydrogen bonding : O–H···N and N–H···O interactions stabilize the crystal lattice (bond lengths ~2.8–3.0 Å) .
  • Torsion angles : Confirm the E-configuration of the hydrazone moiety (C=N–N–C angle ~170–180°) .

Advanced Computational Modeling

Q. Q4. What DFT parameters are optimal for studying electronic properties?

  • Functional/basis set : B3LYP/6-311G(d,p) balances accuracy and computational cost for geometry optimization and vibrational frequency calculations .
  • Solvent modeling : Use the IEFPCM model to simulate aqueous environments .
  • Key outputs : HOMO-LUMO energy gaps (e.g., 3.5–4.0 eV) predict reactivity; NBO analysis identifies charge transfer interactions .

Biological Activity Studies

Q. Q5. How can researchers design assays to evaluate its antimicrobial potential?

  • Target selection : Focus on enzymes with naphthyl-binding pockets (e.g., bacterial dihydrofolate reductase) .
  • Assay protocol :
    • MIC determination : Broth microdilution (concentration range: 1–100 µg/mL) .
    • Molecular docking : AutoDock Vina to predict binding affinity (ΔG ≤ −7 kcal/mol suggests strong interaction) .

Data Contradiction Analysis

Q. Q6. How to resolve discrepancies between experimental and theoretical IR spectra?

  • Anharmonicity correction : Apply scaling factors (0.96–0.98) to DFT-calculated frequencies .
  • Conformational flexibility : Compare multiple optimized geometries (e.g., E vs. Z isomers) .
  • Experimental limitations : Moisture absorption in KBr pellets may broaden O–H stretches .

Advanced Structural Dynamics

Q. Q7. What role do π–π interactions play in stabilizing the compound’s solid-state structure?

  • Distance metrics : Centroid-to-centroid distances between naphthyl groups (3.4–3.8 Å) indicate strong stacking .
  • Impact on solubility : Reduced solubility in nonpolar solvents due to extended π-networks .

Structure-Activity Relationship (SAR) Studies

Q. Q8. How does substitution on the naphthyl ring influence bioactivity?

  • Electron-withdrawing groups (e.g., Cl at position 2): Enhance antimicrobial activity by increasing electrophilicity .
  • Hydroxyl groups : Improve solubility but may reduce membrane permeability .
  • Comparative table :
SubstituentActivity (MIC, µg/mL)LogP
2-OH12.5 (S. aureus)3.2
4-Cl6.3 (E. coli)4.1

Methodological Validation

Q. Q9. How to validate crystallographic refinement protocols for this compound?

  • Software : SHELXL for small-molecule refinement (R-factor ≤ 5%) .
  • Residual density : Ensure peaks < 0.3 eÅ⁻³ .
  • Twinned data : Use TWINABS for integration if crystal twinning is detected .

Advanced Spectroscopic Analysis

Q. Q10. What NMR techniques resolve overlapping signals in crowded aromatic regions?

  • 2D NMR : COSY and HSQC differentiate pyrazole (δ 6.5–7.0 ppm) and naphthyl protons (δ 7.2–8.5 ppm) .
  • Solvent choice : Use deuterated DMSO to sharpen broad N–H signals .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.